molecular formula C25H23BrN2O5 B11536840 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11536840
M. Wt: 511.4 g/mol
InChI Key: YWUZKHFTTYFVIP-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a bromobenzoate moiety, a methoxyphenyl group, and a dimethylphenoxyacetamido group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate typically involves multiple steps:

    Formation of the Dimethylphenoxyacetamido Intermediate: This step involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then converted to its acetamido derivative by reacting with ammonia or an amine.

    Condensation Reaction: The acetamido intermediate is then reacted with 4-formyl-2-methoxyphenyl 2-bromobenzoate under basic conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(2,6-Dimethylphenoxy)acetyl]hydrazono}methyl]-2-ethoxyphenyl 4-nitrobenzoate
  • 2-(2,6-Dimethylphenoxy)ethyl acetate

Uniqueness

4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate is unique due to its combination of a bromobenzoate moiety and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-16-7-6-8-17(2)24(16)32-15-23(29)28-27-14-18-11-12-21(22(13-18)31-3)33-25(30)19-9-4-5-10-20(19)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

YWUZKHFTTYFVIP-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.